molecular formula C6H11ClN2O B1427716 [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride CAS No. 1374659-47-8

[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1427716
CAS No.: 1374659-47-8
M. Wt: 162.62 g/mol
InChI Key: CKPDODLFNLXDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with ethyl isoxazole-3-carboxylate and methylamine.

  • Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent, such as ethanol or methanol.

  • Formation of Intermediate: The intermediate ethyl isoxazole-3-carboxylate is first converted to its corresponding amide using methylamine.

  • Hydrolysis and Formation of Hydrochloride: The amide is then hydrolyzed to form the free amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted isoxazoles.

Scientific Research Applications

[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Methylisoxazol-3-amine

  • 5-Ethylisoxazol-3-amine

  • 5-Propylisoxazol-3-amine

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-6-3-5(4-7)8-9-6;/h3H,2,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPDODLFNLXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 3
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 5
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 6
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.